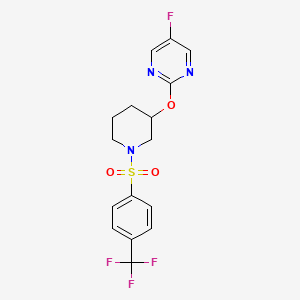

5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Description

Properties

IUPAC Name |

5-fluoro-2-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F4N3O3S/c17-12-8-21-15(22-9-12)26-13-2-1-7-23(10-13)27(24,25)14-5-3-11(4-6-14)16(18,19)20/h3-6,8-9,13H,1-2,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUJCFRTVQWXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F4N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the nucleophilic substitution of a halogenated piperidine derivative with a sulfonyl chloride to introduce the trifluoromethylphenyl sulfonyl group.

-

Pyrimidine Ring Formation: : The pyrimidine ring is constructed using a cyclization reaction involving appropriate precursors such as amidines and β-diketones

-

Coupling Reaction: : The final step involves the coupling of the piperidine intermediate with the fluorinated pyrimidine. This is typically achieved through an etherification reaction using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The fluorine atom on the pyrimidine ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Sulfides from the reduction of the sulfonyl group.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Pharmacological Significance

Pyrimidines are known for their diverse pharmacological properties, including anticancer, antiviral, and antifungal activities. The incorporation of trifluoromethyl groups often enhances the potency and selectivity of these compounds.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, in cancer therapy. For instance:

- Mechanism of Action : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.

- Case Study : A derivative exhibited significant cytotoxicity against breast cancer cell lines, demonstrating an IC50 value substantially lower than that of standard chemotherapeutics .

Antiviral Properties

Pyrimidine derivatives are also being explored for their antiviral potential:

- Target Viruses : Research indicates effectiveness against several viruses, including those responsible for influenza and HIV.

- Case Study : In vitro studies demonstrated that related compounds inhibited viral replication by interfering with viral polymerases .

Antifungal Activity

The antifungal properties of pyrimidines are well-documented:

- Mechanism : Compounds disrupt fungal cell wall synthesis or inhibit ergosterol biosynthesis.

- Case Study : A study reported that similar pyrimidine-based compounds showed enhanced activity against Candida species compared to traditional antifungals like fluconazole .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and potency |

| Trifluoromethyl Group | Enhances binding affinity to targets |

| Piperidine Moiety | Contributes to receptor selectivity |

Research indicates that modifications to these structural components can lead to significant changes in biological activity, offering pathways for developing more effective therapeutics .

Mechanism of Action

The mechanism by which 5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atom and trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group may also play a role in the compound’s bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several fluorinated and sulfonamide-containing molecules. Below is a comparative analysis based on structural variations and inferred pharmacological implications:

Table 1: Structural and Functional Comparison

Key Observations:

Electron-Withdrawing Groups : The trifluoromethyl (CF₃) in the target compound provides stronger electron-withdrawing effects than the trifluoromethoxy (OCF₃) in , which may enhance interactions with hydrophobic enzyme pockets.

Sulfonyl vs. Sulfanylidene : The sulfonyl group in the target compound likely improves binding specificity compared to the sulfanylidene in , as SO₂ forms stronger hydrogen bonds with target proteins.

Ring Systems: The pyrimidine core in the target compound offers a balance of aromaticity and hydrogen-bonding capacity, whereas dispiro systems (e.g., ) or thiazolidinones () may prioritize different biological pathways.

Biological Activity

5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and toxicity profiles.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Pyrimidine ring : A six-membered heterocyclic compound that is crucial for its biological activity.

- Fluoro substituent : The presence of a fluorine atom enhances lipophilicity and metabolic stability.

- Trifluoromethyl phenyl sulfonyl group : This moiety is known for its role in increasing binding affinity to target proteins.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a study highlighted its effectiveness against various cancer cell lines, showing IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU).

| Cell Line | IC50 (µM) | Comparison with 5-FU (IC50 µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.91 | 17.02 |

| MDA-MB-231 | 9.46 | 11.73 |

This data indicates that the compound not only inhibits cancer cell proliferation but may also induce apoptosis, as evidenced by increased caspase activity in treated cells .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit the phosphorylation of EGFR, a critical receptor in many cancers, thereby blocking downstream signaling pathways that promote tumor growth .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that the compound has a favorable profile:

- Oral Bioavailability : Approximately 31.8% after administration.

- Clearance Rate : 82.7 mL/h/kg, indicating moderate clearance from the body.

Toxicity assessments in animal models have shown no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Case Studies

Several case studies have documented the efficacy of this compound in vivo:

- Mouse Model of Cancer : In a study involving mice with induced tumors, administration of the compound resulted in over a 2-log reduction in tumor size compared to controls.

- Viral Infections : The compound also demonstrated antiviral properties against influenza viruses, reducing viral load significantly in infected mice .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in pyrimidine, sulfonyl group integration). ¹⁹F NMR resolves trifluoromethyl (-CF₃) signals .

- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and confirms ether bond geometry. Example: Analogous compounds (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine) show bond angles of 120.5° for C-F bonds .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₇H₁₅F₄N₃O₃S; exact mass: 417.08 g/mol) .

How can researchers optimize reaction yields when scaling up the synthesis of this compound?

Advanced Research Question

Methodology :

-

Solvent Optimization : Replace DMF with acetonitrile to reduce side-product formation during sulfonylation .

-

Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance ether bond formation efficiency .

-

Table: Reaction Parameter Optimization

Parameter Optimal Range Impact on Yield Temperature 0–5°C (Step 1) Minimizes hydrolysis Molar Ratio 1:1.2 (Piperidine:Sulfonyl chloride) Reduces unreacted starting material Reaction Time 12–16 hours (Step 2) Maximizes conversion

What strategies are effective for resolving contradictions in biological activity data across studies?

Advanced Research Question

- Target Validation : Use in silico docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like kinases or sulfotransferases. Compare with analogs (e.g., 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine) .

- Dose-Response Studies : Address discrepancies by testing across a wider concentration range (e.g., 1 nM–100 µM) .

- Mechanistic Profiling : Use CRISPR-Cas9 knockout models to confirm target specificity .

How should researchers address inconsistencies in NMR or crystallographic data during structural analysis?

Advanced Research Question

- Dynamic NMR : Resolve conformational flexibility in the piperidine ring (e.g., variable-temperature ¹H NMR) .

- Crystallographic Refinement : Apply anisotropic displacement parameters to model disorder in the sulfonyl group .

- Comparative Analysis : Cross-reference with structurally related compounds (e.g., 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide) .

What are the best practices for evaluating the compound’s stability under experimental storage conditions?

Advanced Research Question

- Accelerated Stability Testing :

- Light Sensitivity : UV-Vis spectroscopy confirms photodegradation pathways (λmax = 270 nm) .

How can computational modeling guide the design of derivatives with enhanced biological activity?

Advanced Research Question

-

QSAR Modeling : Use PubChem data (e.g., C22H24FN5O2 analogs) to correlate substituents (e.g., trifluoromethyl) with activity .

-

Molecular Dynamics Simulations : Predict binding stability to targets (e.g., 10 ns simulations in GROMACS) .

-

Table: Key Descriptors for Activity Prediction

Descriptor Target Relevance LogP Membrane permeability Polar Surface Area Solubility and bioavailability H-bond Acceptors Enzyme inhibition potential

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.